Cas no 861418-82-8 (2,5-Diazabicyclo[2.2.1]heptane, 2-(1-methylethyl)-, (1S,4S)-)
861418-82-8 structure
Product Name:2,5-Diazabicyclo[2.2.1]heptane, 2-(1-methylethyl)-, (1S,4S)-
Numéro CAS:861418-82-8
Le MF:C8H16N2
Mégawatts:140.226041793823
CID:6001357
PubChem ID:24787295
Update Time:2025-05-22
2,5-Diazabicyclo[2.2.1]heptane, 2-(1-methylethyl)-, (1S,4S)- Propriétés chimiques et physiques
Nom et identifiant
-
- 2,5-Diazabicyclo[2.2.1]heptane, 2-(1-methylethyl)-, (1S,4S)-
- AKOS006358458
- Z1203747934
- SCHEMBL2389065
- 861418-82-8
- (1s,4s)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane
- EN300-6707131
- (1S,4S)-2-propan-2-yl-2,5-diazabicyclo[2.2.1]heptane
- (1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane
- AT12757
-
- Piscine à noyau: 1S/C8H16N2/c1-6(2)10-5-7-3-8(10)4-9-7/h6-9H,3-5H2,1-2H3/t7-,8-/m0/s1
- La clé Inchi: FUMTXFNRSOTREL-YUMQZZPRSA-N
- Sourire: [C@]12([H])C[C@]([H])(NC1)CN2C(C)C
Propriétés calculées
- Qualité précise: 140.131348519g/mol
- Masse isotopique unique: 140.131348519g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 1
- Complexité: 133
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.7
- Surface topologique des pôles: 15.3Ų
Propriétés expérimentales
- Dense: 0.970±0.06 g/cm3(Predicted)
- Point d'ébullition: 194.6±8.0 °C(Predicted)
- Le PKA: 10.68±0.20(Predicted)
2,5-Diazabicyclo[2.2.1]heptane, 2-(1-methylethyl)-, (1S,4S)- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6707131-0.05g |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95.0% | 0.05g |
$162.0 | 2025-02-20 | |
| Enamine | EN300-6707131-0.1g |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95.0% | 0.1g |
$241.0 | 2025-02-20 | |
| Enamine | EN300-6707131-0.25g |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95.0% | 0.25g |
$347.0 | 2025-02-20 | |
| Enamine | EN300-6707131-0.5g |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95.0% | 0.5g |
$546.0 | 2025-02-20 | |
| Enamine | EN300-6707131-1.0g |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95.0% | 1.0g |
$699.0 | 2025-02-20 | |
| Enamine | EN300-6707131-2.5g |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95.0% | 2.5g |
$1370.0 | 2025-02-20 | |
| Enamine | EN300-6707131-5.0g |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95.0% | 5.0g |
$2028.0 | 2025-02-20 | |
| Enamine | EN300-6707131-10.0g |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95.0% | 10.0g |
$3007.0 | 2025-02-20 | |
| 1PlusChem | 1P028NTS-50mg |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95% | 50mg |
$322.00 | 2024-04-21 | |
| 1PlusChem | 1P028NTS-100mg |
(1S,4S)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
861418-82-8 | 95% | 100mg |
$465.00 | 2024-04-21 |
2,5-Diazabicyclo[2.2.1]heptane, 2-(1-methylethyl)-, (1S,4S)- Littérature connexe
-
2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
861418-82-8 (2,5-Diazabicyclo[2.2.1]heptane, 2-(1-methylethyl)-, (1S,4S)-) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Shandong Feiyang Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot
Shanghai Bent Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot